N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide

Description

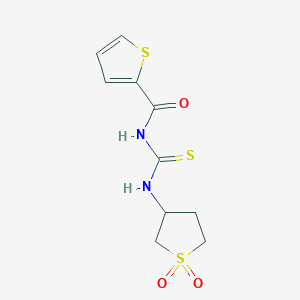

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide is a thiourea derivative characterized by a tetrahydrothiophene sulfone core (1,1-dioxidotetrahydrothiophen-3-yl) linked to a thiophene-2-carboxamide moiety via a carbamothioyl (-NHC(S)NH-) bridge.

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S3/c13-9(8-2-1-4-17-8)12-10(16)11-7-3-5-18(14,15)6-7/h1-2,4,7H,3,5-6H2,(H2,11,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGHTJRVYDNPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the carbamothioyl and dioxidotetrahydrothiophenyl groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations

Structural Impact on Physical Properties: The sulfone group in the target compound differentiates it from non-oxidized analogs (e.g., and compounds), likely increasing polarity and thermal stability. Thiophene-2-carboxamide is a common motif in bioactive derivatives (), suggesting its role in target binding.

Biological Activity Trends: Antitubercular Activity: Derivatives with chlorobenzamide (Compound 79, ) or nitrophenyl () groups show superior activity, likely due to enhanced electron-withdrawing effects or hydrophobic interactions with InhA . Antimicrobial Potential: Thiophene-containing thioureas () exhibit antifungal and anticancer activity, but the target compound’s sulfone group may alter its efficacy compared to non-sulfonated analogs .

Synthetic Accessibility :

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties, supported by relevant research findings and case studies.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C₉H₈N₂O₂S₃

- Molecular Weight : Approximately 244.36 g/mol

- Key Functional Groups :

- Thiophene ring

- Carbamothioyl group

- Dioxide functionality

These structural features suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methods include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Carbamothioyl Group Introduction : Achieved through reaction with isothiocyanates or thioacids.

- Final Coupling Reaction : Linking the thiophene moiety with the carboxamide group.

Biological Activity

Preliminary studies on compounds structurally similar to this compound indicate several potential biological activities:

Antioxidant Activity

Research has shown that related compounds exhibit significant antioxidant properties. For instance, a study indicated that tetrahydrobenzo[b]thiophene derivatives demonstrated antioxidant potency comparable to ascorbic acid, suggesting that similar structural features in this compound could confer antioxidant capabilities .

Antimicrobial Properties

Compounds containing thiophene rings are often investigated for their antimicrobial activities. A related compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamide, was noted for its antimicrobial effects against various pathogens.

Anticancer Potential

The structural analogs of the compound have shown promise in anticancer research. For example, thiazole-containing compounds have been associated with anticancer activities due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

- Antioxidant Evaluation :

- Molecular Docking Studies :

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamide | Contains a tetrahydrothiophene ring | Antimicrobial activity |

| 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(1,3-thiazol-2-yl)benzamide | Combines thiazole and tetrahydrothiophene | Potential anticancer properties |

| 2-amino thiophene derivatives | Various substituents on thiophene | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.